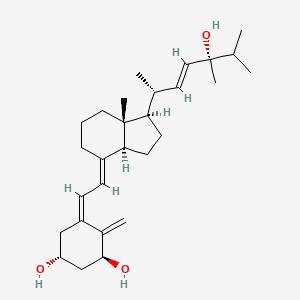

1alpha,24S-Dihydroxyvitamin D2

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

156316-85-7 |

|---|---|

Molecular Formula |

C28H44O3 |

Molecular Weight |

428.6 g/mol |

IUPAC Name |

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5S)-5-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |

InChI |

InChI=1S/C28H44O3/c1-18(2)28(6,31)15-13-19(3)24-11-12-25-21(8-7-14-27(24,25)5)9-10-22-16-23(29)17-26(30)20(22)4/h9-10,13,15,18-19,23-26,29-31H,4,7-8,11-12,14,16-17H2,1-3,5-6H3/b15-13+,21-9+,22-10-/t19-,23-,24-,25+,26+,27-,28-/m1/s1 |

InChI Key |

ODZFJAXAEXQSKL-WRJREGAQSA-N |

SMILES |

CC(C)C(C)(C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O |

Isomeric SMILES |

C[C@H](/C=C/[C@](C)(C(C)C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C |

Canonical SMILES |

CC(C)C(C)(C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O |

Other CAS No. |

156316-85-7 |

Synonyms |

1,24(S)-dihydroxyvitamin D2 1,24-dihydroxyvitamin D2 1alpha,24(S)(OH)2D2 1alpha,24(s)-dihydroxyvitamin D2 LR-103 |

Origin of Product |

United States |

Biosynthesis and Metabolic Transformations of 1alpha,24s Dihydroxyvitamin D2

Endogenous Formation Pathways of 1alpha,24S-Dihydroxyvitamin D2

The endogenous production of this compound follows specific hydroxylation steps, transforming its precursors into this biologically active form.

Precursor Substrates and Initial Hydroxylations

The primary precursor for all vitamin D2 metabolites is ergocalciferol (B368823) (vitamin D2). Following ingestion or synthesis, vitamin D2 undergoes its first hydroxylation in the liver. mayoclinic.orgmedscape.org The enzyme 25-hydroxylase, primarily CYP2R1, converts vitamin D2 to 25-hydroxyvitamin D2 (25(OH)D2), the major circulating form of vitamin D. medscape.compnas.orgtestcatalog.org

However, a unique metabolic pathway exists for vitamin D2 that involves initial hydroxylation at the C-24 position. oup.comnih.govoup.com This leads to the formation of 24-hydroxyvitamin D2 (24(OH)D2). oup.comnih.govoup.com This 24-hydroxylation pathway is considered a significant route for vitamin D2 metabolism in humans. oup.comnih.gov

Enzymatic Conversion from 1alpha-Hydroxyvitamin D2

This compound can be formed from the synthetic vitamin D analog, 1alpha-hydroxyvitamin D2 (1α(OH)D2). oup.comoup.comnih.gov In this pathway, 1α(OH)D2 undergoes 24-hydroxylation. oup.comoup.com Studies using human hepatoma cells (Hep3B) have shown that these cells can convert 1α(OH)D2 into this compound. nih.gov This conversion is catalyzed by the enzyme 25-hydroxyvitamin D-24-hydroxylase (CYP24A1). rhea-db.org

Enzymatic Conversion from 24-Hydroxyvitamin D2

A significant endogenous pathway to this compound is the 1α-hydroxylation of 24-hydroxyvitamin D2 (24(OH)D2). oup.comnih.govoup.com Following its formation, 24(OH)D2 is transported to the kidneys. nih.gov In the kidney, the enzyme 1α-hydroxylase (CYP27B1) adds a hydroxyl group at the 1α position, producing 1alpha,24-dihydroxyvitamin D2. oup.comnih.govnih.gov The synthesis of 1alpha,24-(OH)2D2 can be stimulated by parathyroid hormone (PTH), which is a known inducer of renal 1α-hydroxylase. oup.comoup.com

Role of Hepatic and Renal Enzymes in this compound Synthesis

Both hepatic and renal enzymes are crucial for the synthesis of this compound.

Hepatic Enzymes:

The liver is the primary site for the initial 25-hydroxylation of vitamin D2 to 25(OH)D2. medscape.orgmedscape.com

The liver is also implicated in the 24-hydroxylation of vitamin D2 to 24(OH)D2. oup.comnih.gov Specifically, the liver cytochrome P450 enzyme CYP27A1, traditionally known as the vitamin D3-25-hydroxylase, appears to be responsible for the 24-hydroxylation of vitamin D2 compounds. oup.comoup.comnih.gov CYP27A1 is incapable of 25-hydroxylating vitamin D2 but instead catalyzes its 24-hydroxylation. nih.gov

Renal Enzymes:

The kidney is the principal location for 1α-hydroxylation. mayoclinic.orgmedscape.orgnih.gov The mitochondrial enzyme CYP27B1 (1α-hydroxylase) in the renal tubules converts 24(OH)D2 to 1alpha,24(OH)2D2. mayoclinic.orgoup.comnih.gov The activity of this enzyme is tightly regulated by hormones such as PTH, which stimulates its action. oup.comoup.comnih.gov

The kidney also contains the enzyme CYP24A1 (24-hydroxylase), which is primarily involved in the catabolism of vitamin D metabolites. nih.govoup.com However, this enzyme can also participate in the formation of this compound from 1α(OH)D2. rhea-db.org

Enzyme Roles in Key Conversion Steps

| Conversion Step | Primary Enzyme | Location |

|---|---|---|

| Vitamin D2 → 24-Hydroxyvitamin D2 | CYP27A1 | Liver |

| 24-Hydroxyvitamin D2 → 1α,24S-Dihydroxyvitamin D2 | CYP27B1 (1α-hydroxylase) | Kidney |

Identification of Unique 24-Hydroxylation Pathways for Vitamin D2

Research has established that vitamin D2 undergoes a unique metabolic pathway involving 24-hydroxylation, which is distinct from the primary 25-hydroxylation pathway of vitamin D3. oup.comnih.govfrontiersin.org This alternative pathway leads to the formation of 24(OH)D2 and subsequently 1alpha,24(OH)2D2. oup.comnih.govoup.com The existence of this pathway has been confirmed by the detection of these 24-hydroxylated metabolites in the serum of humans treated with vitamin D2. oup.comnih.gov

The enzyme responsible for this unique 24-hydroxylation of vitamin D2 and its analogs like 1α(OH)D2 is believed to be the liver mitochondrial P450, CYP27A1. oup.comoup.comnih.gov While CYP27A1 acts as a 25-hydroxylase for vitamin D3, it functions as a 24-hydroxylase for vitamin D2 substrates. nih.gov This distinction highlights a significant difference in the metabolism of vitamin D2 compared to vitamin D3. researchgate.net Although this 24-hydroxylation pathway is a recognized activation route for vitamin D2, it is considered a minor physiological pathway compared to the 25-hydroxylation pathway. nih.gov

Chemical Synthesis Methodologies for this compound and Related Intermediates

The chemical synthesis of this compound is a multi-step process that has been developed and refined over time.

A common starting material for the synthesis is ergosterol (B1671047). vulcanchem.comgoogle.com One synthetic route involves the conversion of ergosterol to 24-hydroxyergosterol in a five or six-step process. vulcanchem.comgoogle.com This intermediate is then irradiated and thermally converted to produce 24-hydroxyvitamin D2. vulcanchem.comgoogle.com The final stage involves a multi-step conversion of 24-hydroxyvitamin D2 to a mixture of 1alpha,24(R)- and 1alpha,24(S)-dihydroxyvitamin D2, from which the desired S-epimer is isolated using techniques like reverse phase high-pressure liquid chromatography. vulcanchem.com

Another described stereospecific synthesis of 24(S)-hydroxyvitamin D2, a direct precursor or "prodrug" for this compound, utilizes a Wittig-Horner olefination reaction. acs.orgacs.org This key step couples an (S)-2,3-dimethyl-2-triethylsilyloxybutyraldehyde with a vitamin D2 phosphine (B1218219) oxide derivative. acs.org The aldehyde component is synthesized from L-(+)-valine, and the phosphine oxide derivative is prepared from vitamin D2. acs.org

Key Intermediates in Chemical Synthesis

| Intermediate | Starting Material | Key Reaction Step |

|---|---|---|

| 24-Hydroxyergosterol | Ergosterol | Multi-step conversion including ozonolysis and side-chain reestablishment. vulcanchem.comgoogle.com |

| 24-Hydroxyvitamin D2 | 24-Hydroxyergosterol | Irradiation and thermal conversion. vulcanchem.comgoogle.com |

| (S)-2,3-dimethyl-2-triethylsilyloxybutyraldehyde | L-(+)-valine | Multi-step synthesis. acs.org |

Stereospecific Synthesis Approaches

The specific stereochemistry at the C24 position is crucial for the biological activity of this compound. Achieving this specific configuration requires stereospecific synthesis methods. One key approach involves the Wittig-Horner olefination of (S)-2,3-dimethyl-2-triethysilyloxybutyraldehyde with a vitamin D2 phosphine oxide derivative. acs.org This method allows for the precise construction of the desired (S) configuration at the C24 position. The synthesis of the required aldehyde starting from L-(+)-valine has been accomplished in seven steps. acs.org Another strategy for the stereoselective synthesis of 24(S)-hydroxyvitamin D2 involves a Wittig-Horner coupling reaction between (S)-2,3-dimethyl-2-triethylsilyloxybutyraldehyde and a protected vitamin D phosphine oxide derivative. acs.org

Multi-step Conversion from Ergosterol

Ergosterol, a sterol found in fungi, serves as a common starting material for the synthesis of this compound. google.comepo.org The process is a lengthy one, involving several distinct stages.

The initial phase focuses on creating the 24-hydroxyergosterol intermediate. This is achieved through a six-step sequence:

Acetylation: Ergosterol is first acetylated to protect the 3β-hydroxyl group, forming a 3β-acetate derivative. google.comepo.org

Adduct Formation: A triazoline dione (B5365651) is reacted with the 3β-acetate to form an adduct with the B-ring of the ergosterol structure. google.comepo.org

Ozonolysis: The side chain of the adduct is then cleaved via ozonation to produce a C-21 aldehyde. google.comepo.org

Side Chain Re-establishment: The side chain is rebuilt by reacting the aldehyde with an appropriate keto-compound, yielding a 24-enone intermediate. google.comepo.orgvulcanchem.com

Conversion to Dihydroxy Adduct: The enone is then converted to a 24-methyl, 3β,24-dihydroxy adduct. google.comepo.orgvulcanchem.com

Deprotection: Finally, the adduct is treated with lithium aluminum hydride to yield 24-hydroxyergosterol. google.comvulcanchem.com

The subsequent phase involves converting 24-hydroxyergosterol into 24-hydroxyvitamin D2. This is accomplished by irradiation followed by thermal conversion. google.comepo.org

The final stage is the hydroxylation of 24-hydroxyvitamin D2 to obtain 1alpha,24-dihydroxyvitamin D2. This is another multi-step process that includes tosylation, solvolysis, and allylic oxidation. google.comvulcanchem.com The resulting product is a mixture of 1alpha,24(R)- and 1alpha,24(S)-dihydroxyvitamin D2 epimers, which must then be separated, often using reverse phase high-pressure liquid chromatography (HPLC), to isolate the desired this compound. vulcanchem.com

Characterization of Synthetic Intermediates

Throughout the synthesis of this compound, the identification and characterization of intermediate compounds are essential to ensure the reaction is proceeding as expected. Various analytical techniques are employed for this purpose.

A key intermediate, 1alpha,24(S)-dihydroxyvitamin D2, has been identified through comparison with chemically synthesized standards using methods such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov The stereochemical configuration of the 24-hydroxyl group was definitively determined through X-ray crystallographic analysis of the 24(R)-OH epimer. nih.gov

Table 1: Key Intermediates in the Synthesis of this compound from Ergosterol

| Intermediate Compound | Precursor | Key Transformation |

| Ergosterol 3β-acetate | Ergosterol | Acetylation |

| B-ring Adduct | Ergosterol 3β-acetate | Reaction with triazoline dione |

| C-21 Aldehyde | B-ring Adduct | Ozonolysis |

| 24-enone | C-21 Aldehyde | Reaction with a keto-compound |

| 24-methyl, 3β,24-dihydroxy adduct | 24-enone | Conversion of the enone |

| 24-hydroxyergosterol | 24-methyl, 3β,24-dihydroxy adduct | Reaction with lithium aluminum hydride |

| 24-hydroxyvitamin D2 | 24-hydroxyergosterol | Irradiation and thermal treatment |

| 1alpha,24-dihydroxyvitamin D2 | 24-hydroxyvitamin D2 | Tosylation, solvolysis, allylic oxidation |

Convergent Synthesis Strategies for this compound Analogs

Convergent synthesis is a powerful strategy for preparing complex molecules like vitamin D analogs. This approach involves synthesizing different fragments of the molecule independently and then joining them together at a late stage. This method offers flexibility and is often more efficient than linear syntheses. nih.gov

A common convergent strategy for vitamin D analogs involves the coupling of an A-ring synthon with a CD-ring/side-chain fragment. nih.gov The Wittig-Horner reaction is frequently used for this coupling, utilizing a phosphine oxide A-ring precursor and a CD-ring fragment that is often derived from the degradation of readily available vitamin D2 or D3. nih.gov This approach has been widely adopted due to its versatility in creating a variety of analogs with modifications in the A-ring, side chain, or both. nih.govresearchgate.net

For instance, a convergent synthesis of 1α,25-dihydroxyvitamin D2 has been achieved using a C-22 aldehyde as the vitamin D synthon and a chiral phenylsulfone as the side-chain fragment. researchgate.net Similarly, other strategies employ palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, to connect the A-ring and C,D-ring portions. acs.org These convergent methods are crucial for the development of new vitamin D analogs with potentially improved therapeutic properties. nih.govresearchgate.net

Catabolism and Inactivation Mechanisms of this compound

The biological activity of this compound is terminated through metabolic inactivation, a process primarily mediated by specific enzymes.

Enzymatic Degradation Pathways

The catabolism of this compound involves enzymatic degradation that leads to the formation of various metabolites. Studies have shown that this compound is metabolized at a slower rate in human keratinocyte cell lines compared to 1alpha,25-dihydroxyvitamin D3 and calcipotriol (B1668217). nih.gov The metabolic products are a mix of side-chain truncated and hydroxylated compounds. nih.gov The primary metabolite has been identified as 1alpha,24(S),26-trihydroxyvitamin D2. nih.gov Further degradation can lead to a water-soluble terminal product, 26-carboxy-1alpha,24(OH)2D2.

Role of Specific Cytochrome P450 Enzymes (e.g., CYP24A1) in this compound Catabolism

The cytochrome P450 enzyme CYP24A1, also known as 24-hydroxylase, plays a pivotal role in the catabolism of vitamin D metabolites. nih.govnih.govwikipedia.org This mitochondrial enzyme is responsible for the inactivation of both 25-hydroxyvitamin D and the active hormonal form, 1,25-dihydroxyvitamin D. nih.govnih.govwikipedia.org It catalyzes hydroxylation at the C-24 and C-23 positions, initiating a cascade of reactions that ultimately lead to the excretion of the vitamin D molecule. wikipedia.orguniprot.org

The expression of the CYP24A1 gene is induced by 1,25-dihydroxyvitamin D3, creating a negative feedback loop that controls the levels of the active hormone. nih.govwikipedia.orgoup.com While the catabolism of vitamin D3 by CYP24A1 is well-studied, the enzyme also metabolizes vitamin D2 derivatives. wikipedia.orgnih.gov The structural differences in the side chain of vitamin D2 and its metabolites, including this compound, influence their interaction with and subsequent breakdown by CYP24A1. nih.gov

Specifically for vitamin D2 metabolites, human CYP24A1 has been shown to catalyze the C24-C25 bond cleavage of 1alpha,25-dihydroxyvitamin D2, which is an effective inactivation pathway. nih.gov This process involves the conversion to several hydroxylated intermediates. nih.gov Research comparing the metabolism of 1,25-dihydroxyvitamin D2 by human and rat CYP24A1 revealed that the human enzyme produces a much larger number of metabolites, highlighting significant species-specific differences. nih.gov The catalytic efficiency of human CYP24A1 is lower for 1,25-dihydroxyvitamin D2 compared to 1,25-dihydroxyvitamin D3, suggesting a slower inactivation rate for the vitamin D2 form at low concentrations. researchgate.net

Formation of Catabolic Metabolites

The catabolism of 1α,24S-(OH)₂D₂ involves further enzymatic modifications, primarily aimed at reducing its biological activity and facilitating its excretion. The key enzyme family involved in the degradation of vitamin D metabolites is CYP24A1, a 24-hydroxylase responsible for initiating a cascade of side-chain oxidations. taylorandfrancis.comwikipedia.org

Research on human keratinocytes has demonstrated that 1α,24S-(OH)₂D₂ is metabolized into several products. nih.gov The primary catabolic metabolite has been identified as 1α,24(S),26-trihydroxyvitamin D₂ . nih.gov This indicates that C-26 hydroxylation is a significant step in the breakdown of this compound. The formation of this trihydroxylated metabolite results in a molecule with lower biological activity compared to the parent 1α,24S-(OH)₂D₂. nih.gov

In addition to hydroxylation, side-chain cleavage is a crucial part of vitamin D catabolism. For the closely related compound 1α,25-dihydroxyvitamin D₂ (1α,25-(OH)₂D₂), the terminal catabolic product is calcitroic acid . nih.gov This water-soluble metabolite is formed through a series of oxidation reactions at C-24 and C-23, ultimately leading to the cleavage of the side chain. nih.gov While not yet definitively shown for the 1,24S-isomer, the identification of a 26-carboxy-1α,24(OH)₂D₂ metabolite from its precursor (1α-OHD₂) suggests a similar pathway of oxidation and side-chain cleavage occurs. sigmaaldrich.com

The table below summarizes the identified and proposed catabolic products of 1α,24S-(OH)₂D₂.

| Parent Compound | Catabolic Process | Resulting Metabolite | Significance |

| 1α,24S-Dihydroxyvitamin D₂ | C-26 Hydroxylation | 1α,24(S),26-Trihydroxyvitamin D₂ | Main product in keratinocytes; lower biological activity. nih.gov |

| 1α,24S-Dihydroxyvitamin D₂ | Side-chain oxidation & cleavage (presumed) | 26-carboxy-1α,24(OH)₂D₂ | Presumed terminal degradation product. sigmaaldrich.com |

Comparative Metabolism of this compound with Other Vitamin D Metabolites (e.g., 1,25-Dihydroxyvitamin D3)

The metabolism of 1α,24S-(OH)₂D₂ exhibits several key differences when compared to other vitamin D metabolites, particularly the hormonally active form of vitamin D₃, 1α,25-dihydroxyvitamin D₃ (1,25-(OH)₂D₃ or calcitriol). These differences stem from variations in the vitamin D side chain (D₂ vs. D₃) and the position of the hydroxyl groups.

Rate of Catabolism: Studies in human keratinocyte cell lines have revealed that 1α,24S-(OH)₂D₂ is metabolized at a slower rate than both 1,25-(OH)₂D₃ and the synthetic analogue calcipotriol. nih.gov This slower breakdown could potentially prolong its biological actions in target tissues.

Binding to Serum Protein: A critical distinguishing feature is its interaction with the vitamin D-binding protein (DBP) in the serum. 1α,24S-(OH)₂D₂ binds poorly to DBP. nih.gov This weak affinity leads to a more rapid clearance from the circulation compared to metabolites like 1,25-(OH)₂D₃, which bind strongly to DBP. nih.govvulcanchem.com

Metabolic Pathway Divergence: The structural difference between the vitamin D₂ and D₃ side chains directs their metabolism down different paths.

When human liver cells are incubated with 1α-hydroxyvitamin D₂, the major product is 1α,24S-(OH)₂D₂. nih.gov

In contrast, when the same cells are incubated with 1α-hydroxyvitamin D₃, they predominantly produce 25- and 27-hydroxylated products. nih.gov This demonstrates a clear substrate preference by the hydroxylating enzymes based on the ergocalciferol versus cholecalciferol structure.

Interaction with Endogenous Vitamin D Levels: The administration of precursors to 1α,24S-(OH)₂D₂ can influence the levels of endogenous vitamin D hormones. When 1α-OHD₂ is given, leading to the production of 1α,25-(OH)₂D₂ and 1α,24S-(OH)₂D₂, a corresponding decrease in the circulating levels of endogenous 1α,25-(OH)₂D₃ is observed. oup.com This suggests a feedback mechanism where the presence of active vitamin D₂ metabolites suppresses the production of the active D₃ form. oup.com

Complexity of CYP24A1-mediated Metabolism: The catabolism of vitamin D₂ metabolites by human CYP24A1 is notably complex. This enzyme converts 1α,25-(OH)₂D₂ into at least ten different metabolites, a stark contrast to the three metabolites produced by the rat equivalent of the enzyme. nih.gov This pathway for the 1,25-isomer involves multiple hydroxylations and eventual C-C bond cleavage. nih.gov This species-specific complexity likely extends to the catabolism of 1α,24S-(OH)₂D₂.

The following table provides a comparative summary of the metabolic characteristics.

| Characteristic | 1α,24S-Dihydroxyvitamin D₂ | 1α,25-Dihydroxyvitamin D₃ (Calcitriol) |

| Primary Biosynthetic Precursor | Vitamin D₂ / 1α-Hydroxyvitamin D₂ | Vitamin D₃ |

| Key Activating Hydroxylations | 24-hydroxylation, 1α-hydroxylation | 25-hydroxylation, 1α-hydroxylation |

| Binding to Vitamin D-Binding Protein (DBP) | Weak nih.gov | Strong |

| Rate of Clearance from Circulation | Rapid vulcanchem.com | Slower |

| Rate of Catabolism in Keratinocytes | Slower nih.gov | Faster nih.gov |

| Primary Catabolic Enzyme | CYP24A1 (presumed) | CYP24A1 taylorandfrancis.com |

| Major Catabolic Pathway | C-26 hydroxylation, side-chain cleavage nih.govsigmaaldrich.com | C-24/C-23 oxidation pathway to calcitroic acid taylorandfrancis.com |

| Effect on Endogenous 1,25-(OH)₂D₃ | Suppressive (via its precursor) oup.com | Suppressive (direct feedback) |

Molecular and Cellular Mechanisms of Action of 1alpha,24s Dihydroxyvitamin D2

Interactions with the Vitamin D Receptor (VDR)

The VDR is a nuclear hormone receptor that functions as a ligand-activated transcription factor. nih.govsav.sk Its interaction with 1α,24S-dihydroxyvitamin D2 is a critical first step in the compound's mechanism of action.

Radioreceptor assays using mammalian VDR have been employed to determine the binding affinity of 1α,24S-dihydroxyvitamin D2. Studies have shown that this compound binds to the VDR with approximately half the affinity of calcitriol (B1668218) (1α,25-dihydroxyvitamin D3), the most active form of vitamin D3. vulcanchem.com The half-maximal binding for 1α,24S-dihydroxyvitamin D2 occurs at a concentration of about 150 pg/ml, compared to 80 pg/ml for calcitriol. vulcanchem.com Despite this lower affinity, it is still considered a potent interaction. vulcanchem.com

Notably, the stereochemistry at the C-24 position significantly influences VDR binding. The 24S-epimer exhibits substantially greater binding affinity than the 1α,24R-dihydroxyvitamin D2 epimer. vulcanchem.com In fact, a 20 to 30-fold higher concentration of the 24R epimer is required to achieve the same level of displacement of a radiolabeled tracer from the VDR as the 24S epimer. vulcanchem.com

| Compound | Half-Maximal Binding to VDR | Relative Binding Affinity |

| 1α,24S-Dihydroxyvitamin D2 | ~150 pg/ml vulcanchem.com | 0.5 times that of calcitriol vulcanchem.com |

| 1α,25-Dihydroxyvitamin D3 (Calcitriol) | ~80 pg/ml vulcanchem.com | 1.0 (Reference) |

| 1α,24R-Dihydroxyvitamin D2 | 20-30 times higher concentration needed than 24S-epimer vulcanchem.com | 0.03-0.05 times that of 24S-epimer vulcanchem.com |

This table presents a comparison of the binding affinities of different vitamin D compounds to the Vitamin D Receptor (VDR).

1α,24S-dihydroxyvitamin D2 acts as an agonist for the VDR, meaning it activates the receptor upon binding. nih.goviiarjournals.org This has been demonstrated in vitro using transcriptional activation model systems. vulcanchem.comgoogle.com In these systems, cells are engineered to express the VDR and a reporter gene (like growth hormone) that is controlled by a vitamin D response element (VDRE). vulcanchem.comgoogle.com The ability of 1α,24S-dihydroxyvitamin D2 to induce the expression of the reporter gene confirms its agonist activity and its capacity to activate VDR-dependent gene transcription at concentrations similar to those of calcitriol. nih.goviiarjournals.org This agonist activity is crucial for its biological functions, including its antiproliferative effects on cancer cells. iiarjournals.orgnih.gov

Upon ligand binding, the VDR undergoes a conformational change that is essential for its subsequent interactions with other proteins. mdpi.com The binding of an agonist like 1α,24S-dihydroxyvitamin D2 is thought to reposition the C-terminal helix (helix 12) of the VDR's ligand-binding domain. nih.govmdpi.com This "closing" of the ligand-binding pocket creates a surface for the recruitment of coactivator proteins. nih.gov

Electrophoretic mobility shift assays (EMSA) have provided evidence for distinct conformational changes induced by different vitamin D metabolites. nih.gov When recombinant human VDR was incubated with 1α,24S-dihydroxyvitamin D2, the resulting complex showed a different mobility pattern compared to the complexes formed with 1,24-dihydroxyvitamin D3 and 1,25-dihydroxyvitamin D3, suggesting a unique conformational state of the VDR when bound to the D2 analog. nih.gov These subtle differences in conformation may contribute to the varied biological responses observed with different vitamin D compounds. nih.gov

After an agonist binds and induces a conformational change, the VDR forms a heterodimer with the retinoid X receptor (RXR). mdpi.commdpi.com This VDR-RXR heterodimer is the primary transcriptional unit that binds to DNA. mdpi.comresearchgate.net The interaction between VDR and RXR is a critical step in the genomic signaling pathway of vitamin D. mdpi.comnih.gov The VDR-RXR complex is capable of recruiting other co-regulator proteins, which can further modulate gene expression. researchgate.net While VDR can interact with other nuclear receptors, its heterodimerization with RXR is the most well-characterized and is considered essential for most of its genomic actions. nih.govwikipedia.org

Conformational Changes Induced in the VDR by 1alpha,24S-Dihydroxyvitamin D2

Genomic Actions of 1α,24S-Dihydroxyvitamin D2

The primary mechanism by which 1α,24S-dihydroxyvitamin D2 exerts its biological effects is through the regulation of gene expression, a process known as its genomic action.

The VDR-RXR heterodimer, formed after ligand binding, translocates to the nucleus and binds to specific DNA sequences known as vitamin D response elements (VDREs) located in the promoter regions of target genes. nih.govmdpi.comcapes.gov.br This binding can either activate or suppress the transcription of these genes. nih.gov The VDR possesses a DNA-binding domain with two zinc fingers that facilitates this interaction with the VDREs. nih.gov

The expression of a multitude of genes is regulated by active vitamin D compounds through this mechanism. mdpi.comcapes.gov.br For instance, genes involved in calcium homeostasis, such as the one encoding for the enzyme 25-hydroxyvitamin D-24-hydroxylase (CYP24A1), are known to be regulated by VDR and contain VDREs in their promoters. nih.govoup.com The ability of 1α,24S-dihydroxyvitamin D2 to induce VDR-dependent transcriptional activation of reporter genes confirms its role in regulating gene expression through VDREs. nih.goviiarjournals.org The specific set of genes regulated by the VDR can vary between different cell types, contributing to the diverse biological effects of vitamin D compounds. nih.govmdpi.com

| Term | Definition |

| 1α,24S-Dihydroxyvitamin D2 | A synthetic analog of vitamin D2. |

| 1α,24R-Dihydroxyvitamin D2 | The R-epimer of 1α,24-dihydroxyvitamin D2. |

| 1α,25-dihydroxyvitamin D3 (calcitriol) | The hormonally active form of vitamin D3. mdpi.com |

| 1,24-dihydroxyvitamin D3 | A metabolite of vitamin D3. |

| 1,25-dihydroxyvitamin D2 (ercalcitriol) | The active form of vitamin D2. mdpi.com |

| 7-dehydrocholesterol | A precursor of vitamin D3 found in the skin. nih.gov |

| Bexarotene | An RXR ligand (rexinoid). mdpi.com |

| Calcitroic acid | A biologically inactive catabolite of vitamin D. mdpi.com |

| Cholecalciferol (Vitamin D3) | A form of vitamin D produced in the skin upon sun exposure. mdpi.com |

| Doxercalciferol (1α-hydroxyvitamin D2) | A pro-drug that is converted to active vitamin D metabolites. iiarjournals.org |

| Ergocalciferol (B368823) (Vitamin D2) | A form of vitamin D derived from plant sources. nih.gov |

| Ergosterol (B1671047) | A sterol found in fungi that is a precursor to vitamin D2. vulcanchem.com |

| Falecalcitriol | A vitamin D analog. nih.gov |

| Lithocholic acid | A secondary bile acid that can bind to the VDR. wikipedia.org |

| Osteocalcin | A protein found in bone matrix. google.com |

| Paricalcitol | A vitamin D analog. nih.gov |

| Retinoid X Receptor (RXR) | A nuclear receptor that forms a heterodimer with the VDR. mdpi.com |

| Vitamin D Receptor (VDR) | A nuclear receptor that binds active vitamin D metabolites. nih.gov |

Analysis of Transcriptomic Modulation in Cellular Systems

The compound 1α,24S-dihydroxyvitamin D2, a vitamin D2 analog, modulates the transcriptome in various cellular systems, influencing a wide array of genes. Studies comparing the effects of different vitamin D metabolites on peripheral blood mononuclear cells (PBMCs) have shown that at saturating concentrations, 1α,25-dihydroxyvitamin D3 (the active form of vitamin D3), 25-hydroxyvitamin D3, and 25-hydroxyvitamin D2 can regulate a similar number and identity of target genes after a 24-hour stimulation period. nih.govresearchgate.net However, the potency differs significantly, with 25-hydroxyvitamin D metabolites requiring much higher concentrations to elicit a transcriptomic response compared to 1α,25-dihydroxyvitamin D3. nih.gov

In specific cell lines, such as a rat oligodendrocyte precursor cell line, vitamin D2 and D3 have been shown to have distinct effects on gene expression, though there is some overlap. biorxiv.org This suggests that while both forms of vitamin D can influence the transcriptome, they may act as different molecular entities with unique biological activities. biorxiv.org The timing of vitamin D administration in relation to an immune challenge is also critical for transcriptome modulation. For instance, pre-treatment with 1α,25-dihydroxyvitamin D3 before an immune challenge with lipopolysaccharide (LPS) leads to a majority of upregulated genes, highlighting the importance of vitamin D status prior to an infection. frontiersin.org The cellular response to vitamin D is largely regulated by the amount of the Vitamin D Receptor (VDR), which can be increased by treatment with 1,25(OH)2D, presumably due to receptor stabilization. europa.eu

Specific Gene Expression Alterations by this compound (e.g., TNF-alpha, NFkappaB, IkappaBalpha, CYP24A1, stemness-related genes, E-cadherin)

1α,24S-dihydroxyvitamin D2 has been shown to specifically alter the expression of several key genes involved in inflammation, cell metabolism, and cell differentiation.

Inflammatory Genes:

TNF-alpha, NFkappaB, and IkappaBalpha: 1α,24S-dihydroxyvitamin D2, similar to its D3 counterpart, has been shown to inhibit the expression of Tumor Necrosis Factor-alpha (TNF-α) at both the mRNA and protein levels in human peritoneal macrophages. researchgate.netnih.gov This inhibitory effect is mediated through the modulation of the NF-κB signaling pathway. researchgate.netnih.gov Specifically, it decreases the nuclear levels of the NF-κB p65 subunit while increasing its cytosolic levels, without changing the total protein or mRNA levels of NF-κB p65. researchgate.netnih.gov This is achieved by significantly increasing the mRNA and protein levels of IκBα, an inhibitor of NF-κB. researchgate.netnih.gov The compound increases the stability of IκBα mRNA and decreases the phosphorylation of the IκBα protein, which prevents its degradation and subsequent activation of NF-κB. researchgate.netnih.gov This leads to a reduction in NF-κB activity and, consequently, a decrease in the transcription of pro-inflammatory genes like TNF-α. researchgate.netnih.govresearchgate.net

Metabolic and Cell Cycle Genes:

CYP24A1: The gene encoding the enzyme 24-hydroxylase (CYP24A1), which is responsible for the catabolism of active vitamin D metabolites, is a well-established target of vitamin D signaling. wikipedia.orgaacrjournals.orgoup.com The expression of CYP24A1 is strongly induced by 1α,25(OH)2D3 binding to the VDR, creating a negative feedback loop to control vitamin D levels. wikipedia.orgnih.gov 1α,24S-dihydroxyvitamin D2 also influences the expression of CYP24A1. jst.go.jp Studies in rat osteoblastic cells have shown that fluorinated analogs of 1α,25(OH)2D3, which have a longer retention time in cells, can lead to a prolonged and exponential increase in CYP24A1 mRNA expression. jst.go.jp

Cell Differentiation and Stemness-Related Genes:

Stemness-related genes: Analogs of 1α,25-dihydroxyvitamin D2 have been found to decrease the relative expression of several genes associated with cancer stem cells, including NANOG, OCT3/4, PROM1, SOX2, and ALDHA1, in human colon cancer cells. nih.gov This suggests a potential role in reducing the self-renewal capacity of cancer cells. nih.gov

E-cadherin: The same vitamin D2 analogs were shown to upregulate the expression of CDH1, the gene encoding E-cadherin. nih.gov E-cadherin is a key component of adherens junctions and is associated with an epithelial phenotype, suggesting that these compounds can promote a more differentiated and less migratory cell state. nih.govmdpi.com Other studies have also shown that vitamin D compounds can increase the expression of E-cadherin. oup.com

Below is a table summarizing the observed effects of 1α,24S-Dihydroxyvitamin D2 and its analogs on the expression of these specific genes.

| Gene | Cellular System | Observed Effect of 1α,24S-Dihydroxyvitamin D2 or its Analogs | Reference(s) |

| TNF-alpha | Human Peritoneal Macrophages | Inhibition of mRNA and protein expression | researchgate.netnih.gov |

| NFkappaB (p65 subunit) | Murine Macrophage Cells (P388D1) | Decreased nuclear levels, increased cytosolic levels | researchgate.netnih.gov |

| IkappaBalpha | Murine Macrophage Cells (P388D1) | Increased mRNA and protein levels; increased mRNA stability; decreased protein phosphorylation | researchgate.netnih.gov |

| CYP24A1 | Rat Osteoblastic ROB-C26 Cells | Induction of mRNA expression | jst.go.jp |

| NANOG, OCT3/4, PROM1, SOX2, ALDHA1 | Human Colon Cancer Cells (HT-29/5-FU) | Decreased relative mRNA expression | nih.gov |

| E-cadherin (CDH1) | Human Colon Cancer Cells (HT-29/5-FU) | Upregulated mRNA expression | nih.gov |

VDR Co-regulatory Protein Interactions in Response to this compound

The biological actions of 1α,24S-dihydroxyvitamin D2 are primarily mediated through its interaction with the Vitamin D Receptor (VDR), a nuclear hormone receptor that functions as a ligand-activated transcription factor. nih.govnih.govmdpi.com Upon binding to its ligand, the VDR undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR). nih.govmdpi.comoup.com This VDR-RXR heterodimer is the primary transcriptional unit that binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby regulating their expression. nih.govmdpi.comnih.gov

The interaction of the liganded VDR with co-regulatory proteins is crucial for modulating gene transcription. These co-regulators can be either co-activators that enhance transcription or co-repressors that inhibit it. The specific set of co-regulators recruited to the VDR complex can vary depending on the cell type and the specific target gene, contributing to the tissue-specific effects of vitamin D. mdpi.com

Studies comparing the effects of 1α,24S-dihydroxyvitamin D2 with other vitamin D sterols have suggested that it can induce a distinct conformational state in the VDR/RXR heterodimer. nih.gov This altered conformation may affect the interaction of the VDR with other transcription co-regulators, leading to differential biological responses. nih.goviiarjournals.org For instance, a constrained conformation of the VDR could either hinder or enhance its interaction with the RXR and other co-regulatory proteins, thereby influencing the selectivity and magnitude of gene activation. iiarjournals.org

Biological Activities and Cellular Effects of 1alpha,24s Dihydroxyvitamin D2 in Preclinical Models

Modulation of Cell Proliferation and Growth Arrest

The inhibitory effects of 1α,24S-Dihydroxyvitamin D2 on the proliferation of malignant cells have been documented across a range of cancer types. This activity is primarily dependent on the presence of the vitamin D receptor (VDR), highlighting a specific mechanism of action.

Quantitative Assessment in Various Cell Lines

Preclinical studies have established that 1α,24S-Dihydroxyvitamin D2 is a potent inhibitor of cancer cell proliferation. Research indicates that its efficacy is comparable to that of 1α,25-dihydroxyvitamin D3, the active form of vitamin D3. The antiproliferative effects have been observed in a dose-dependent and time-dependent manner.

In vitro studies using [3H]-thymidine incorporation to measure DNA synthesis have demonstrated that concentrations of 1α,24S-Dihydroxyvitamin D2 ranging from 10⁻¹⁰ to 10⁻⁷ M significantly inhibit the growth of various cancer cell lines over one to four days of incubation. jebms.org This inhibitory action has been confirmed in VDR-positive breast cancer cells. oup.com In a preclinical xenograft model of human breast cancer (MCF-7), administration of 1α,24S-Dihydroxyvitamin D2 resulted in a 50% reduction in tumor growth after five weeks. oup.com Histological analysis of these tumors showed a replacement of epithelial cancer cells with stromal tissue. oup.com

The table below summarizes the cancer cell lines in which the antiproliferative activity of 1α,24S-Dihydroxyvitamin D2 has been observed.

| Cell Line | Cancer Type | Species | Observed Effect | Citation |

| MCF-7 | Breast Cancer | Human | Inhibition of proliferation; 50% reduction in xenograft tumor growth | oup.commdpi.com |

| ROS 17/2.8 | Osteosarcoma | Rat | Inhibition of proliferation | mdpi.com |

| HT-29 | Colon Cancer | Human | Inhibition of proliferation | mdpi.com |

| HL-60 | Leukemia | Human | Inhibition of proliferation | mdpi.com |

| HD-11 | Bone Marrow (v-myc transformed) | Chicken | Inhibition of proliferation | mdpi.com |

Mechanisms of Antiproliferative Action

The growth-suppressive effects of 1α,24S-Dihydroxyvitamin D2 are mediated by complex molecular mechanisms, primarily involving the regulation of the cell cycle and the induction of programmed cell death (apoptosis). oup.com

Cell Cycle Regulation: A predominant mechanism by which vitamin D compounds inhibit cancer cell growth is by inducing cell cycle arrest, most commonly at the G0/G1 checkpoint. jebms.orgencyclopedia.pubnih.gov This arrest prevents cells from entering the S phase, the DNA synthesis phase of the cell cycle. This effect is achieved through the modulation of several key regulatory proteins:

Upregulation of Cyclin-Dependent Kinase Inhibitors (CKIs): Vitamin D analogs increase the expression of CKI proteins such as p21 and p27. mdpi.comnih.govacademicjournals.org These proteins bind to and inhibit the activity of cyclin-CDK complexes (e.g., cyclin E-CDK2), which are essential for the progression from G1 to S phase. nih.govexplorationpub.com

Downregulation of c-Myc: The expression of the proto-oncogene c-Myc, which promotes cell cycle progression, is often reduced following treatment with vitamin D compounds. encyclopedia.pubacademicjournals.org

Apoptosis Induction: In addition to halting the cell cycle, 1α,24S-Dihydroxyvitamin D2 can trigger apoptosis in cancer cells. oup.comresearchgate.net This is often achieved by altering the balance of the Bcl-2 family of proteins, which are critical regulators of apoptosis. The mechanism involves:

Decreasing anti-apoptotic proteins: The expression of anti-apoptotic proteins like Bcl-2 is often downregulated. researchgate.net

Increasing pro-apoptotic proteins: Conversely, the expression of pro-apoptotic proteins such as Bax is upregulated, which facilitates the release of cytochrome c from mitochondria and initiates the caspase cascade leading to cell death. researchgate.net

Induction of Cellular Differentiation

1α,24S-Dihydroxyvitamin D2 has been shown to induce cellular differentiation, a process where immature cells mature into specialized cell types. This effect is particularly notable in leukemia cells and keratinocytes.

Differentiation-Inducing Effects on Specific Cell Lines

HL-60 (Human Promyelocytic Leukemia): Multiple studies have demonstrated that 1α,24S-Dihydroxyvitamin D2 effectively induces the differentiation of HL-60 promyelocytic leukemia cells. jebms.orgmdpi.com The compound prompts these immature cells to mature along the monocytic lineage, transforming into cells that resemble monocytes and macrophages. jebms.org This differentiation-inducing potential is reported to be as potent as that of 1α,25-dihydroxyvitamin D3. mdpi.com

Keratinocytes: Keratinocytes, the primary cells of the epidermis, are both a source and a target of active vitamin D metabolites. academicjournals.orgfrontiersin.org Vitamin D signaling is a crucial regulator of the normal differentiation program of keratinocytes. academicjournals.org While studies often focus on the D3 metabolite, vitamin D compounds generally promote the terminal differentiation of keratinocytes. frontiersin.orgmdpi.com This process is essential for the formation of the protective skin barrier. The analog 1α,24R-dihydroxyvitamin D3 has been shown to induce differentiation in cultured normal human keratinocytes to a comparable extent as 1α,25-dihydroxyvitamin D3. nih.gov

Morphological and Biochemical Markers of Differentiation

The differentiation process induced by 1α,24S-Dihydroxyvitamin D2 is characterized by specific changes in cell appearance and the expression of key molecular markers.

The table below details the markers associated with differentiation in specific cell lines.

| Cell Line | Differentiation Markers | Description | Citation |

| HL-60 | Morphological changes | Cells acquire a monocyte-macrophage-like appearance. | jebms.org |

| NBT reduction | Positive nitroblue tetrazolium (NBT) reduction test indicates functional maturation of monocytes. | mdpi.com | |

| Keratinocytes | Involucrin | Increased expression of involucrin, a protein component of the cornified envelope. | encyclopedia.pubacademicjournals.orgfrontiersin.orgmdpi.com |

| Transglutaminase | Increased expression of transglutaminase, the enzyme that cross-links proteins to form the cornified envelope. | encyclopedia.pubacademicjournals.orgmdpi.com | |

| Cornified envelope formation | Enhanced formation of the durable outer layer of differentiated keratinocytes. | encyclopedia.pub |

Immunomodulatory and Anti-inflammatory Effects

Beyond its effects on cell growth and differentiation, 1α,24S-Dihydroxyvitamin D2 exhibits significant immunomodulatory and anti-inflammatory properties. These actions are largely mediated through the regulation of signaling pathways that control immune cell function and the production of inflammatory molecules.

The primary anti-inflammatory mechanism of vitamin D compounds involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govexplorationpub.commdpi.com NF-κB is a key transcription factor that controls the expression of numerous pro-inflammatory genes. Studies on a vitamin D2 analog, 1,24(OH)2D2, show that it suppresses the expression of Tumor Necrosis Factor-alpha (TNF-α) in macrophages. jebms.org This is achieved by increasing the levels of IκBα, an inhibitor of NF-κB, thereby preventing NF-κB from activating the transcription of pro-inflammatory cytokines. jebms.orgnih.gov

The broader immunomodulatory activities of vitamin D include:

Modulation of T-cell responses: Vitamin D can influence the differentiation of T-helper (Th) cells, often promoting a shift from a pro-inflammatory Th1 phenotype to a more anti-inflammatory Th2 phenotype. mdpi.com

Regulation of Dendritic Cells (DCs): It can inhibit the maturation of DCs, the most potent antigen-presenting cells, rendering them more tolerogenic. explorationpub.commdpi.com

Control of Cytokine Production: Vitamin D generally suppresses the production of pro-inflammatory cytokines such as TNF-α and various interleukins (e.g., IL-6, IL-12) while in some contexts promoting anti-inflammatory cytokines like IL-10. explorationpub.commdpi.com

These effects suggest that 1α,24S-Dihydroxyvitamin D2 plays a role in regulating immune homeostasis and controlling inflammation. explorationpub.com

Regulation of Cytokine Expression (e.g., TNF-alpha) in Immune Cells

1alpha,24S-Dihydroxyvitamin D2, a metabolite of 1alpha-hydroxyvitamin D2, has demonstrated notable immunomodulatory capabilities, particularly in the regulation of cytokine expression within immune cells. nih.govoup.com Research has shown that this compound can influence the production of key inflammatory mediators. Specifically, in studies using human peritoneal macrophages from patients undergoing continuous ambulatory peritoneal dialysis, this compound was found to inhibit the expression of tumor necrosis factor-alpha (TNF-alpha) at both the mRNA and protein levels. researchgate.netnih.gov This inhibitory effect on TNF-alpha, a critical cytokine in the inflammatory cascade, was observed in a dose-dependent manner following stimulation with lipopolysaccharide (LPS). nih.gov The potency of this compound in this regard was found to be similar to that of 1alpha,25-dihydroxyvitamin D3 (calcitriol). nih.gov These findings suggest a role for this compound in controlling inflammatory responses. researchgate.netnih.gov

Modulation of Inflammatory Signaling Pathways (e.g., NFkappaB)

The anti-inflammatory effects of this compound are closely linked to its ability to modulate intracellular signaling pathways, most significantly the nuclear factor-kappa B (NF-κB) pathway. researchgate.net NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines like TNF-alpha. mdpi.comnih.gov

Studies have demonstrated that this compound, much like its counterpart 1,25(OH)2D3, inhibits TNF-alpha expression in macrophages by increasing the levels of IκBα, the cytosolic inhibitor of NF-κB. researchgate.net This leads to a decrease in NF-κB activity. researchgate.net By promoting the inhibitor IκBα, the compound effectively prevents the translocation of NF-κB to the nucleus, thereby suppressing the transcription of its target inflammatory genes. mdpi.comfrontiersin.org This mechanism highlights the VDR's strong role in inhibiting NF-κB activation and subsequent inflammatory responses. mdpi.com

Effects on Bone Cell Biology and Osteogenesis Models

Stimulation of Osteoclast Formation in Cultured Cells

In the realm of bone biology, this compound has been shown to be a potent stimulator of osteoclast formation. Osteoclasts are multinucleated cells responsible for bone resorption, a critical process in bone remodeling. In vitro studies using co-cultures of mouse osteoblastic cells and spleen cells have demonstrated this effect. researchgate.net The active form of vitamin D, 1,25(OH)2D, promotes osteoclastogenesis by inducing the expression of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) in osteoblasts. nih.govnih.gov While direct studies on this compound's specific effect on RANKL are part of the broader understanding of vitamin D analogs, its established role in stimulating osteoclast formation points to its interaction with this key pathway. nih.govoup.com

Mechanisms Independent of Systemic Calcium Homeostasis

A significant aspect of the biological activity of vitamin D metabolites is their ability to exert direct effects on bone cells, independent of their classical role in regulating systemic calcium and phosphate (B84403) homeostasis. nih.govwiley.com The presence of the vitamin D receptor (VDR) in osteoblasts, osteocytes, and osteoclasts allows for direct cellular responses. nih.gov this compound, by binding to the VDR in these cells, can directly influence gene expression related to bone remodeling. nih.gov For instance, the stimulation of osteoclast formation is a direct effect mediated through the VDR in osteoblastic cells. researchgate.netnih.gov This local, or auto/paracrine , action on bone occurs separately from the endocrine function of maintaining mineral balance in the blood, although both systems are interconnected. nih.govmdpi.com

Studies in Animal Models for Specific Biological Endpoints

Animal models have been crucial in understanding the in vivo effects of this compound. In vitamin D-deficient rats, this compound required a significantly higher oral dose compared to 1alpha,25(OH)2D2 and calcitriol (B1668218) to produce a similar increase in serum calcium. nih.gov This suggests it has a lower calcemic effect. nih.gov Pharmacokinetic studies in rats revealed that this compound had about one-fifth the systemic exposure of calcitriol. nih.gov

Other animal studies have focused on the broader effects of vitamin D analogs on bone health. For example, in estrogen-deficient rat models of osteoporosis, vitamin D analogs have been shown to be effective in increasing bone mineral density. frontiersin.org While these studies may not have used this compound specifically, they provide a framework for how such compounds can influence bone health in a whole-organism setting.

Data Tables

Table 1: In Vitro Effects of this compound

| Biological Process | Cell/Model System | Key Finding |

| Cytokine Regulation | Human Peritoneal Macrophages | Inhibited LPS-induced TNF-alpha expression at mRNA and protein levels. researchgate.netnih.gov |

| Inflammatory Signaling | Human Macrophages | Increased the cytosolic inhibitor IκBα, leading to decreased NF-κB activity. researchgate.net |

| Osteoclast Formation | Mouse Osteoblast/Spleen Cell Co-cultures | Vitamin D analogs stimulate the formation of osteoclasts. researchgate.net |

| Bone Resorption | In Vitro Bone Resorption Assays | Vitamin D compounds stimulate bone resorption. nih.gov |

Table 2: Animal Model Findings for this compound

| Animal Model | Endpoint Measured | Key Finding |

| Vitamin D-deficient rats | Serum Calcium Levels | Required a ~30-fold higher oral dose to elicit a similar calcemic response as calcitriol. nih.gov |

| Normal rats | Pharmacokinetics | Had about one-fifth the systemic exposure compared to calcitriol. nih.gov |

Evaluation of Antiproliferative Activity in Xenograft Models (e.g., breast cancer xenografts in nude mice)

The naturally occurring metabolite of vitamin D2, 1α,24S-dihydroxyvitamin D2 (1,24(OH)2D2), has demonstrated significant antiproliferative activity in preclinical breast cancer models. iiarjournals.orgnih.gov Studies utilizing MCF-7 human breast cancer xenografts in nude mice have shown that 1,24(OH)2D2 can effectively inhibit tumor growth. iiarjournals.orgnih.gov

In these xenograft models, administration of 1,24(OH)2D2 resulted in a substantial reduction in tumor progression. iiarjournals.org Specifically, treatment with 1,24(OH)2D2 was found to decrease MCF-7 xenograft growth by approximately 50% following a five-week treatment period. iiarjournals.orgnih.gov This antitumor activity is comparable to that observed with some synthetic vitamin D analogs in similar models. iiarjournals.org

The mechanism behind this antiproliferative effect appears to be dependent on the vitamin D receptor (VDR). iiarjournals.orgnih.gov 1,24(OH)2D2 was shown to inhibit the growth of breast cancer cells that were positive for VDR, but not in those that were VDR-negative. iiarjournals.orgnih.gov This suggests that the compound mediates its tumor-suppressive effects through the nuclear VDR signaling pathway. iiarjournals.org

Histological examination of the tumors from treated mice revealed morphological changes consistent with the replacement of epithelial cells by stromal tissue. iiarjournals.orgnih.gov This indicates that 1,24(OH)2D2 not only slows tumor growth but also induces changes in the tumor microenvironment.

Table 1: Antiproliferative Effect of 1α,24S-Dihydroxyvitamin D2 on MCF-7 Xenograft Growth

| Treatment Group | Mean Tumor Volume (mm³) ± SE | Fold Increase in Tumor Volume | Reference |

|---|---|---|---|

| Vehicle-Treated | 2639 ± 390 | - | iiarjournals.org |

| 10 µg/kg 1,24(OH)2D2 | 1502 ± 232 | Significantly Reduced | iiarjournals.org |

| 50 µg/kg 1,24(OH)2D2 | 1267 ± 112 | Significantly Reduced | iiarjournals.org |

SE: Standard Error

Tissue Distribution and Pharmacokinetic Profiles in Animal Species

Pharmacokinetic studies in rats have been conducted to understand the systemic exposure and clearance of 1α,24S-dihydroxyvitamin D2. nih.gov When compared to other vitamin D compounds, 1,24(OH)2D2 exhibits a distinct pharmacokinetic profile. For instance, the systemic exposure of 1,24(OH)2D2 was found to be about one-fifth of that of 1α,25-dihydroxyvitamin D2 (1,25(OH)2D2) and calcitriol. nih.gov However, its systemic exposure was almost 30 times that of calcipotriol (B1668217). nih.gov The oral bioavailability and circulating half-life of 1,24(OH)2D2 were observed to be similar to calcitriol, while calcipotriol had a much lower oral bioavailability and a shorter half-life. nih.gov

In tumor-bearing nude mice, serum levels of 1,24(OH)2D2 were measured to assess its systemic availability after administration. iiarjournals.orgresearchgate.net High levels of the compound were detected in the serum two hours after injection, with concentrations being dose-dependent. iiarjournals.orgresearchgate.net However, the clearance of 1,24(OH)2D2 from the circulation was rapid. researchgate.net

The metabolism of vitamin D2 in humans can lead to the formation of 24-hydroxyvitamin D2 (24OHD2) and subsequently 1,24(OH)2D2. oup.comoup.com It is suggested that 24OHD2 is synthesized in the liver, and its conversion to 1,24(OH)2D2 is a renal process, stimulated by parathyroid hormone (PTH). oup.comoup.com In some patients treated with high doses of vitamin D2, the serum concentration of 1,24(OH)2D2 was found to be comparable to that of 1,25(OH)2D2. oup.comoup.com

The enzyme CYP24A1 is crucial for the catabolism of vitamin D metabolites. oup.com Studies in mice lacking the Cyp24a1 gene have shown significantly altered pharmacokinetics of vitamin D compounds, leading to a much slower clearance and prolonged half-life of these metabolites in the blood and tissues such as the liver and kidney. oup.com

Table 2: Pharmacokinetic Parameters of 1α,24S-Dihydroxyvitamin D2 and Other Vitamin D Compounds in Rats

| Compound | Systemic Exposure (AUC) | Oral Bioavailability | Circulating Half-life | Reference |

|---|---|---|---|---|

| 1α,24S-Dihydroxyvitamin D2 | ~1/5 of Calcitriol | Similar to Calcitriol | Similar to Calcitriol | nih.gov |

| 1α,25-Dihydroxyvitamin D2 | High | - | - | nih.gov |

| Calcitriol | High | Similar to 1,24(OH)2D2 | Similar to 1,24(OH)2D2 | nih.gov |

| Calcipotriol | ~1/30 of 1,24(OH)2D2 | Much less than 1,24(OH)2D2 | Shorter than 1,24(OH)2D2 | nih.gov |

AUC: Area Under the Curve

Comparative Biological Efficacy with Other Vitamin D Compounds in Animal Systems

The biological efficacy of 1α,24S-dihydroxyvitamin D2 has been compared to other vitamin D compounds, particularly 1α,25-dihydroxyvitamin D3 (calcitriol), in various animal models. A key finding is that 1,24(OH)2D2 exhibits significantly lower calcemic activity compared to calcitriol. iiarjournals.orgnih.gov

In studies with normal rats, 1,24(OH)2D2 was shown to increase serum and urine calcium to a much lesser extent than calcitriol. nih.gov Similarly, in vitamin D-deficient rats, a significantly higher dose of 1,24(OH)2D2 was required to produce a similar increase in serum calcium compared to calcitriol and 1,25(OH)2D2. nih.gov This lower calcemic effect is a notable feature of 1,24(OH)2D2.

In terms of antiproliferative effects, 1,24(OH)2D2 has been shown to be as potent as calcitriol in inhibiting the proliferation of human epidermal cells in vitro. nih.gov Furthermore, it was metabolized at a slower rate in these cells compared to calcitriol and calcipotriol. nih.gov In human leukemia cells (HL-60), 1,24(OH)2D2 induced differentiation into monocyte-macrophage-like cells to a similar extent as calcitriol. researchgate.net It also enhanced the expression of the vitamin D receptor in a rat osteosarcoma cell line, similar to calcitriol. researchgate.net

In a study comparing the effects of 1,24(OH)2D2, 1,24-dihydroxyvitamin D3 (1,24(OH)2D3), and calcitriol in rats, it was found that 1,24(OH)2D2 was not as potent as the vitamin D3 sterols in causing hypercalcemia or hypercalciuria. nih.gov However, it was capable of eliciting other biological responses similar to the vitamin D3 compounds. nih.gov For example, it induced the expression of duodenal plasma membrane calcium ATPase (PMCA) mRNA to a similar extent as the other compounds. nih.gov

In mice lacking the CYP27B1 enzyme, a model for vitamin D deficiency with secondary hyperparathyroidism, 1,24(OH)2D2 was effective in normalizing serum calcium and PTH levels, as well as bone morphology, without causing hypercalcemia. nih.gov In contrast, calcitriol, while effective at lower doses, led to hypercalcemia at higher doses. nih.gov

Table 3: Comparative Efficacy of Vitamin D Compounds in Animal Models

| Compound | Antiproliferative Activity | Calcemic Activity | Reference |

|---|---|---|---|

| 1α,24S-Dihydroxyvitamin D2 | Significant, comparable to calcitriol in vitro | Low | iiarjournals.orgnih.govnih.govresearchgate.net |

| 1α,25-Dihydroxyvitamin D3 (Calcitriol) | Potent | High | iiarjournals.orgnih.govresearchgate.netnih.gov |

| 1α,25-Dihydroxyvitamin D2 | - | Similar to Calcitriol | nih.gov |

| Calcipotriol | Potent | Minimal | nih.govnih.gov |

| 1,24-Dihydroxyvitamin D3 | - | Higher than 1,24(OH)2D2 | nih.gov |

Analytical Methodologies for 1alpha,24s Dihydroxyvitamin D2 and Its Metabolites in Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for the separation of 1α,24S-dihydroxyvitamin D2 from other vitamin D metabolites and interfering substances. The choice of chromatographic technique depends on the specific requirements of the analysis, including the desired sensitivity, resolution, and sample throughput.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of vitamin D compounds, including 1α,24S-dihydroxyvitamin D2. nih.govoup.comoup.com It is frequently used for the purification and separation of this metabolite from complex mixtures, such as those derived from cell cultures or serum samples. nih.govoup.com Both normal-phase and reversed-phase HPLC can be employed. For instance, straight-phase HPLC can be used for initial purification, followed by reversed-phase HPLC on columns like Zorbax-ODS for finer separation. oup.com A typical mobile phase for reversed-phase separation might consist of a methanol-water mixture (e.g., 78:22 v/v). oup.com The identification of 1α,24S-dihydroxyvitamin D2 is often confirmed by comparing its retention time with that of a chemically synthesized standard. nih.govnih.gov

The versatility of HPLC allows for its coupling with various detectors, enhancing its analytical power. researchgate.net For example, HPLC systems equipped with UV detectors are commonly used, with detection often set at 265 nm, the characteristic absorbance maximum for vitamin D compounds. oatext.com The combination of different column chemistries, such as C18 and C30 columns, can be used to achieve optimal resolution of various vitamin D metabolites in a single run. nih.gov

Table 1: HPLC Parameters for Vitamin D Metabolite Analysis

| Parameter | Description | Reference |

|---|---|---|

| Column Type | Synergy hydro-RP, 4.6x250 mm, 4.0 μm | oatext.com |

| Mobile Phase | Methanol/acetonitrile (B52724)/water (70/25/5) | oatext.com |

| Flow Rate | 1.2 mL/min | oatext.com |

| Detection | UV at 265 nm | oatext.com |

| Internal Standard | 1-alpha cholecalciferol | oatext.com |

Gas Chromatography (GC) is another powerful technique for the analysis of vitamin D metabolites. nih.govacs.org However, due to the low volatility and thermal instability of vitamin D compounds, derivatization is a necessary step prior to GC analysis. nih.govresearchgate.net A common derivatization agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the hydroxyl groups into more volatile trimethylsilyl (B98337) (TMS) ethers. nih.govnih.gov This process allows the compounds to be analyzed at the high temperatures required for GC without significant thermal degradation. nih.gov

Despite concerns about thermal rearrangements, GC can provide excellent separation of vitamin D isomers. nih.gov For instance, the TMS derivative of 24,25-dihydroxyvitamin D3 has been shown to separate into two distinct peaks corresponding to its diastereomers. researchgate.net The identification of 1α,24S-dihydroxyvitamin D2 using GC is based on comparing the retention time of the derivatized metabolite with that of a synthesized standard. nih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) have become the gold standard for the sensitive and specific quantification of vitamin D metabolites. amegroups.orgspringermedizin.dersc.org These techniques combine the superior separation capabilities of HPLC with the precise mass detection of mass spectrometry. amegroups.org LC-MS/MS is particularly advantageous for analyzing low-concentration metabolites like 1,25-dihydroxyvitamin D2, a structural analog of 1α,24S-dihydroxyvitamin D2. amegroups.orgnih.gov

To enhance the ionization efficiency and sensitivity of vitamin D compounds, which often lack easily charged groups, derivatization techniques are frequently employed. rsc.org Reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) can be used to improve the signal in the mass spectrometer. researchgate.net The use of multiple reaction monitoring (MRM) mode in tandem mass spectrometry provides high selectivity and allows for the simultaneous quantification of several vitamin D analytes in a single run. bham.ac.uk The specificity of LC-MS/MS is crucial for distinguishing between different vitamin D forms and avoiding interferences from other compounds in the sample matrix. bham.ac.uk

Table 2: LC-MS/MS Parameters for Vitamin D Metabolite Analysis

| Parameter | Description | Reference |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), positive mode | bham.ac.uk |

| Mass Spectrometer | Waters Xevo TQ-S | bham.ac.uk |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) | bham.ac.uk |

| Derivatization | Can be used to improve ionization efficiency (e.g., with PTAD) | researchgate.netrsc.org |

| Sample Preparation | Solid-phase extraction or liquid-liquid extraction | rsc.org |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry, making it a robust method for the analysis of 1α,24S-dihydroxyvitamin D2. nih.govnih.gov As with GC alone, derivatization to form TMS ethers is essential for the analysis of vitamin D metabolites by GC-MS. nih.govnih.gov

GC-MS provides detailed structural information based on the fragmentation patterns of the analyzed compounds. google.com For example, in the analysis of a hydroxylated vitamin D2 metabolite, the mass spectrum of its TMS derivative can reveal characteristic fragments that help to pinpoint the location of the hydroxyl group. google.com The identification of 1α,24S-dihydroxyvitamin D2 has been achieved by comparing the GC-MS data of the cellular metabolite with that of chemically synthesized standards. nih.govnih.gov High-resolution GC-MS has been specifically used to identify 1,24-(OH)2D2 in human serum. oup.com

Table 3: GC-MS Fragmentation Data for a Hydroxylated Vitamin D2 Derivative

| m/z Value | Interpretation | Reference |

|---|---|---|

| 513 | Loss of 131 mass units (A-ring cleavage) | google.com |

| 143 | Derived from C-24 to C-23 cleavage and loss of a methyl group | google.com |

| 428 | Molecular ion of the native (underivatized) metabolite | google.com |

Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS)

Spectrometric and Immunoanalytical Detection Methods

Alongside chromatographic techniques, various detection methods are employed to quantify and identify 1α,24S-dihydroxyvitamin D2 and its metabolites.

Diode Array Spectrophotometry (DAD), often coupled with HPLC, is a valuable tool for the identification and quantification of vitamin D metabolites. oup.com This detection method provides the ultraviolet (UV) spectrum of the compounds as they elute from the HPLC column. Vitamin D metabolites exhibit a characteristic UV absorption spectrum with a maximum around 265 nm, which aids in their identification. oatext.com

DAD allows for the assessment of peak purity and the tentative identification of compounds by comparing their spectra with those of known standards. oup.com For instance, HPLC with diode array spectrophotometry has been used for the identification of 24-hydroxyvitamin D2, a precursor to 1α,24S-dihydroxyvitamin D2, in human serum. oup.com This technique, in combination with chromatography, provides a reliable method for analyzing vitamin D metabolites in various biological samples. acs.orgresearchgate.net

Competitive Protein Binding Assays in Research Settings

Competitive protein binding assays (CPBAs) have been a longstanding method for the determination of vitamin D metabolites. d-nb.infonih.gov These assays are based on the principle of competition between the unlabeled analyte in a sample and a labeled standard for a limited number of binding sites on a specific binding protein. d-nb.info For vitamin D metabolites, the binding protein is typically sourced from vitamin D-deficient rat kidney homogenates or diluted cytosol from vitamin D-deficient chick intestine. d-nb.info

The general procedure involves an initial extraction of the vitamin D metabolites from the plasma sample, commonly using a methanol/methylene (B1212753) chloride mixture. d-nb.info This is followed by purification steps, often employing Sephadex LH-20 column chromatography with different solvent systems to separate monohydroxylated and dihydroxylated vitamin D metabolites. d-nb.info High-performance liquid chromatography (HPLC) is then used for the fine separation of the dihydroxylated metabolites before quantification by CPBA. d-nb.info

One of the key advantages of CPBA is its sensitivity, allowing for the detection of low concentrations of metabolites in plasma. d-nb.info However, a significant limitation is the potential for cross-reactivity with other vitamin D metabolites, which can lead to overestimation if the initial separation and purification steps are not sufficiently rigorous. researchgate.net The specificity of the binding protein for different vitamin D analogs is a critical factor influencing the accuracy of the assay. researchgate.net

Radioimmunoassay (RIA) for Metabolite Quantitation

Radioimmunoassay (RIA) is another established technique used for the quantification of vitamin D metabolites, including the dihydroxylated forms. oup.comrsc.org Similar to CPBA, RIA is a competitive binding assay, but it utilizes a specific antibody and a radiolabeled form of the analyte. rsc.org The amount of radioactivity measured is inversely proportional to the concentration of the analyte in the sample.

In the context of 1α,24S-dihydroxyvitamin D2 research, RIA is often performed after HPLC separation of the various vitamin D metabolites to ensure specificity. oup.com This chromatographic step is crucial because antibodies used in RIAs may not discriminate between the D2 and D3 forms of vitamin D metabolites, and can also show cross-reactivity with other structurally similar compounds. researchgate.netoup.com Immunoextraction can be employed as a preparatory step to isolate the 1α-hydroxylated metabolites before HPLC and subsequent RIA. oup.com

While RIA offers high sensitivity, a notable drawback is the potential for interference from other 1α-hydroxylated vitamin D metabolites if they are not adequately separated chromatographically. researchgate.net The selection of an antibody with high specificity for the target metabolite is paramount to the accuracy of the assay. oup.com

Chemiluminescence Immunoassay (CLIA) for Research Application

Chemiluminescence immunoassay (CLIA) represents a more modern and often automated approach to quantifying vitamin D metabolites. epitopediagnostics.comnih.gov This technique utilizes a chemiluminescent label, and the light signal generated is typically inversely proportional to the concentration of the analyte in a competitive assay format. epitopediagnostics.com

For the analysis of vitamin D metabolites, CLIA methods often involve a pretreatment step to release the metabolites from their binding proteins in the serum. nih.gov The assay then proceeds with a competitive reaction where the analyte in the sample competes with a labeled analog for binding to a specific antibody. nih.gov

A significant advantage of CLIA is the potential for full automation, high throughput, and improved sensitivity with low limits of detection. nih.gov Some modern CLIA systems use specific recombinant fusion proteins for capturing the target metabolite, which can enhance specificity. nih.gov However, as with other immunoassays, cross-reactivity with other vitamin D metabolites can be a concern. nih.gov For instance, some assays may show varying degrees of cross-reactivity with different forms of vitamin D and their metabolites. Therefore, the validation of a CLIA method against a reference method like liquid chromatography-tandem mass spectrometry (LC-MS/MS) is crucial to ensure accuracy. nih.gov

| Analytical Method | Principle | Advantages | Disadvantages |

| Competitive Protein Binding Assay (CPBA) | Competition between unlabeled analyte and labeled standard for binding sites on a specific protein. d-nb.info | High sensitivity. d-nb.info | Potential for cross-reactivity with other metabolites. researchgate.net |

| Radioimmunoassay (RIA) | Competitive binding using a specific antibody and a radiolabeled analyte. rsc.org | High sensitivity. oup.com | Requires chromatographic separation to avoid cross-reactivity. researchgate.netoup.com |

| Chemiluminescence Immunoassay (CLIA) | Competitive binding using a chemiluminescent label. epitopediagnostics.com | Automation, high throughput, high sensitivity. nih.gov | Potential for cross-reactivity; requires validation. nih.gov |

Sample Preparation and Derivatization Techniques for Enhanced Detection

Effective sample preparation is a critical prerequisite for the accurate analysis of 1α,24S-dihydroxyvitamin D2 and its metabolites, especially when using highly sensitive techniques like LC-MS/MS. amegroups.org The primary goals of sample preparation are to extract the analytes from the biological matrix (e.g., serum or plasma), remove interfering substances, and concentrate the analytes to a level suitable for detection. amegroups.orgsemanticscholar.org

Common sample preparation techniques include:

Protein Precipitation: This initial step uses solvents like acetonitrile to release vitamin D metabolites from their binding proteins. rsc.orgsemanticscholar.org

Liquid-Liquid Extraction (LLE): LLE is a widely used technique to separate the fat-soluble vitamin D metabolites from the aqueous components of the sample. rsc.org

Solid-Phase Extraction (SPE): SPE is employed for further purification and concentration of the analytes. rsc.org It is particularly effective at removing phospholipids (B1166683) and other interfering compounds from the sample matrix.

To overcome the low ionization efficiency of vitamin D metabolites in mass spectrometry, a derivatization step is often incorporated. rsc.org Derivatization involves chemically modifying the analyte to introduce a polar, ionizable group, which can lead to a significant increase in sensitivity (100- to 1000-fold). researchgate.net The most common derivatization agents are Cookson-type reagents, such as 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD). amegroups.orgresearchgate.net This not only enhances the signal but also shifts the mass-to-charge ratio (m/z) to higher values, reducing chemical noise from solvent ions. researchgate.net

Validation of Analytical Systems for Research Purposes

The validation of analytical methods is essential to ensure the reliability and accuracy of the data generated in research studies. bham.ac.uk A thoroughly validated method provides confidence that the measurements are precise, accurate, and specific for the analyte of interest. impactfactor.org

Key validation parameters that are assessed include:

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. impactfactor.org

Linearity and Range: The demonstration that the method's response is directly proportional to the concentration of the analyte over a specified range. impactfactor.org

Accuracy: The closeness of the measured value to the true value, often assessed by comparing results to a reference method or by recovery studies. bham.ac.uk

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes both intra-day (within-run) and inter-day (between-run) precision. bham.ac.uk

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. rsc.org

Extraction Recovery: The efficiency of the extraction process in recovering the analyte from the sample matrix. bham.ac.uk

Matrix Effect: The influence of other components in the sample matrix on the ionization and detection of the analyte. semanticscholar.org

For vitamin D metabolites, validation often involves comparing the new method against established techniques like LC-MS/MS, which is considered a "gold standard". rsc.orgnih.gov Furthermore, participation in external quality assurance programs is crucial for ensuring long-term accuracy and comparability of results between different laboratories. amegroups.org

| Validation Parameter | Description |

| Selectivity | Differentiates analyte from other sample components. impactfactor.org |

| Linearity | Proportional response to analyte concentration. |

| Accuracy | Closeness of measured value to the true value. bham.ac.uk |

| Precision | Repeatability of the measurement. bham.ac.uk |

| LOD/LOQ | Lowest detectable and quantifiable concentrations. rsc.org |

| Extraction Recovery | Efficiency of analyte extraction. bham.ac.uk |

| Matrix Effect | Influence of sample matrix on detection. semanticscholar.org |

Structure Activity Relationship Sar Studies and Analog Development for 1alpha,24s Dihydroxyvitamin D2

Design and Synthesis of 1alpha,24S-Dihydroxyvitamin D2 Analogs

The synthesis of analogs of this compound involves targeted modifications to its core structure, primarily focusing on the side chain and the A-ring to modulate biological activity.

Modifications to the Side Chain

A significant strategy in analog design involves altering the C-17 side chain. Researchers have developed analogs of 1α,25-dihydroxyvitamin D2 (1,25D2) with extended and branched side chains to enhance biological effects. spandidos-publications.comspandidos-publications.com For instance, analogs with side chains extended by one (PRI-1906) or two (PRI-1907) carbon units have been synthesized. spandidos-publications.comspandidos-publications.com Further modifications include the creation of (24Z) geometric isomers of these extended analogs, resulting in compounds like PRI-1916 and PRI-1917. researchgate.netnih.gov These isomers can be separated from their precursors using flash chromatography. nih.gov The synthesis of these complex side chains often employs convergent strategies, such as the modified Julia olefination, to connect key structural fragments. nih.gov Other side-chain modifications have included the introduction of a hydroxyl group at the C-22 position. birmingham.ac.uknih.govmdpi.com

A-Ring Structural Alterations

Modifications to the A-ring are another critical avenue for creating novel analogs with distinct properties. nih.govacs.org One common alteration is the removal of the C-19 methylene (B1212753) group, leading to "19-nor" analogs. mdpi.comresearchgate.netresearchgate.net This modification has been combined with side-chain alterations to create doubly modified compounds, such as (24S)- and (24R)-1,25-dihydroxy-19-nor-20a-homo-ergocalciferols (PRI-5105 and PRI-5106, respectively). mdpi.comresearchgate.net Another significant A-ring modification is the introduction of a 5,6-trans geometry in the triene system. researchgate.netmdpi.comsemanticscholar.org This change, often combined with side-chain alterations, is intended to create analogs with different activity profiles. birmingham.ac.uknih.gov The synthesis of these A-ring modified analogs can be achieved through convergent approaches, utilizing building blocks like A-ring phosphine (B1218219) oxides. mdpi.comresearchgate.net

Impact of Stereochemistry (e.g., 24(S) vs. 24(R) epimers) on Activity